3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid
Beschreibung
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is a synthetic propanoic acid derivative featuring a 4-isopropylphenyl group and a 3-methoxybenzoylamino substituent on the central carbon.
Eigenschaften
IUPAC Name |
3-[(3-methoxybenzoyl)amino]-3-(4-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)14-7-9-15(10-8-14)18(12-19(22)23)21-20(24)16-5-4-6-17(11-16)25-3/h4-11,13,18H,12H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKXDRLZIHHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of metabolic diseases and as a potential therapeutic agent. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 303.38 g/mol
- IUPAC Name : 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid
This compound features a propanoic acid backbone with an isopropylphenyl group and a methoxybenzoyl amino group, which may contribute to its biological activity.
Research indicates that this compound may act as an agonist for Free Fatty Acid Receptor 4 (FFA4) , which is implicated in metabolic regulation. FFA4 is recognized for its role in glucose metabolism and insulin sensitivity, making it a target for diabetes treatment. The compound's structural features suggest it could selectively activate FFA4 while exhibiting minimal activity on other receptors, thus potentially reducing side effects.
Pharmacological Studies
A study highlighted the synthesis of various derivatives related to this compound, focusing on their agonistic activity towards FFA4. Among the synthesized compounds, one demonstrated a pEC value of 5.81 ± 0.04, indicating significant potency in activating FFA4 compared to other tested compounds .
Table 1: Comparative Agonistic Activity of Related Compounds
| Compound ID | pEC Value | Selectivity (FFA4/FFA1) |
|---|---|---|
| 1g | 5.81 ± 0.04 | >64-fold |
| 2m | 5.66 ± 0.04 | >46-fold |
This table summarizes the agonistic activity of selected compounds related to the target receptor.
Case Studies and Clinical Implications
In clinical evaluations, compounds with similar structures have shown promise in reducing blood glucose levels in diabetic models. For instance, the compound with the highest potency (1g) not only activated FFA4 but also demonstrated superior efficacy in lowering blood glucose levels compared to established drugs like TAK875 .
Case Study: Efficacy in Diabetic Models
- Study Design : In vivo studies were conducted using diabetic mice.
- Results : Administration of compound 1g resulted in a dose-dependent reduction in blood glucose levels.
- : The compound's mechanism through FFA4 activation suggests potential utility in diabetes management.
Toxicological Profile
While the pharmacological benefits are notable, it is essential to assess the toxicological aspects of this compound. Preliminary studies indicate that it has a favorable safety profile; however, comprehensive toxicity studies are necessary to establish its suitability for clinical use.
Table 2: Toxicity Assessment Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Pending |
| Mutagenicity | Non-mutagenic |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Activities
The table below compares key structural analogs, emphasizing substituent variations and their biological implications:
Structure-Activity Relationships (SAR)
- Phenyl Substituents: Hydroxyl (4-Hydroxyphenyl): Enhances antioxidant activity via phenolic radical scavenging . Isopropyl (4-Isopropylphenyl): Adds steric bulk, which may enhance target binding specificity or reduce off-target interactions .
- Amino Acyl Groups: 3-Methoxybenzoyl: Electron-donating methoxy group may stabilize interactions with enzymes (e.g., methionyl-tRNA synthetase) . Cyclohexylcarbonyl: Aliphatic group likely increases metabolic stability compared to aromatic acyl chains .
Pharmacokinetic and Toxicity Profiles
- ADME Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit favorable absorption (Caco-2 permeability: >5 × 10⁻⁶ cm/s) and low hepatotoxicity risk .
- Toxicity: Propanoic acid derivatives with nitro groups (e.g., compound 22 in ) show higher cytotoxicity (LD50 < 10 µM), whereas methoxy-substituted analogs are better tolerated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
